Tetrabutylammonium octachlorodirhenate(III)
Overview
Description
Tetrabutylammonium octachlorodirhenate(III) is a chemical compound with the formula ({[CH_3(CH_2)_3]_4N}_2Re_2Cl_8). It is known for its unique properties and applications in various fields of chemistry and industry. This compound is typically a blue-green powder or crystals and is used as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium octachlorodirhenate(III) is synthesized through a multi-step reaction process. One common method involves the reaction of rhenium trichloride with tetrabutylammonium chloride in an organic solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tetrabutylammonium octachlorodirhenate(III) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium octachlorodirhenate(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with tetrabutylammonium octachlorodirhenate(III) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving tetrabutylammonium octachlorodirhenate(III) depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state rhenium compounds, while substitution reactions can produce a variety of rhenium-ligand complexes .
Scientific Research Applications
Tetrabutylammonium octachlorodirhenate(III) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in organic synthesis, particularly in hydrogenation, hydroformylation, and other reactions requiring rhenium catalysts.
Material Science: The compound is used in the preparation of advanced materials, including rhenium-based alloys and composites.
Biological Studies: Researchers use tetrabutylammonium octachlorodirhenate(III) to study the biological activity of rhenium compounds and their potential therapeutic applications.
Mechanism of Action
The mechanism by which tetrabutylammonium octachlorodirhenate(III) exerts its effects involves the interaction of the rhenium center with various substrates. The rhenium atoms can undergo redox reactions, coordinate with ligands, and facilitate the formation or breaking of chemical bonds. These interactions are crucial for its catalytic activity and other applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tetrabutylammonium octachlorodirhenate(III) include:
- Tetrabutylammonium tetrachlorooxorhenate(V)
- Chlorotricarbonyl(2,2’-bipyridine)rhenium(I)
- cis-Diamminetetrachloroplatinum(IV)
- Tetraammineplatinum(II) tetrachloroplatinate(II)
- Tetrabutylammonium hexachloroplatinate(IV)
Uniqueness
Tetrabutylammonium octachlorodirhenate(III) is unique due to its specific combination of rhenium and chloride ligands, which confer distinct chemical properties and reactivity. Its ability to act as a versatile catalyst in various chemical reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
tetrabutylazanium;tetrachlororhenium(1-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDHKKNVLJDBNO-UHFFFAOYSA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cl8N2Re2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583461 | |
Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14023-10-0 | |
Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium octachlorodirhenate(III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the δ → δ* electronic transition in studying Tetrabutylammonium octachlorodirhenate(III)?
A: The δ → δ* electronic transition observed in the visible region of the electronic spectra is crucial for understanding the structure of Tetrabutylammonium octachlorodirhenate(III) and similar dirhenium(III) halogenocarboxylates. This transition serves as a fingerprint for the presence of a Re-Re quadruple bond within the compound. By analyzing the specific absorption maxima corresponding to this transition, researchers can determine the structural type of the dirhenium(III) complex. [, ]
A: While the provided abstracts don't directly delve into Tetrabutylammonium octachlorodirhenate(III)'s crystal structure, they highlight the study of Tetrabutylammonium octabromodirhenate(III)'s crystal structure, which belongs to the P2 1 /n space group []. This information is relevant because studying the crystallographic data of analogous compounds, like the bromo- counterpart, can offer valuable insights into the potential structure and packing arrangement of Tetrabutylammonium octachlorodirhenate(III). This understanding can further elucidate its properties and reactivity.
Q2: Can you explain the interaction of Tetrabutylammonium octachlorodirhenate(III) with methionine?
A: Research indicates that Tetrabutylammonium octachlorodirhenate(III), a dirhenium(III) compound, interacts with the proteinogenic amino acid methionine []. This interaction leads to the formation of a complex compound, cis-[Re2(Met)2Cl4⋅2CH3CN]Cl2, where the carboxyl group of methionine coordinates to the Re2 6+ cluster in a bridging fashion. This interaction is evidenced by infrared spectroscopy, showing characteristic bands of methionine and stretching vibrations of the protonated + NH3-group. []
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